Cas no 2138139-60-1 ((2-{(4-fluoro-2-methylphenyl)methylsulfanyl}ethyl)trimethylsilane)

(2-{(4-フルオロ-2-メチルフェニル)メチルスルファニル}エチル)トリメチルシランは、有機合成化学において有用なシリル化剤です。この化合物は、フッ素置換芳香環とトリメチルシリル基を有する特異な構造を持ち、高い反応性と選択性を示します。特に、官能基の保護や有機金属反応における中間体としての利用が可能です。フッ素原子の電子求引性により、隣接するスルファニル基の反応性が調整され、精密な分子設計が求められる場面で優れた性能を発揮します。また、トリメチルシリル基の導入により、化合物の揮発性や溶解性が改善されるため、各種分析手法との親和性も良好です。

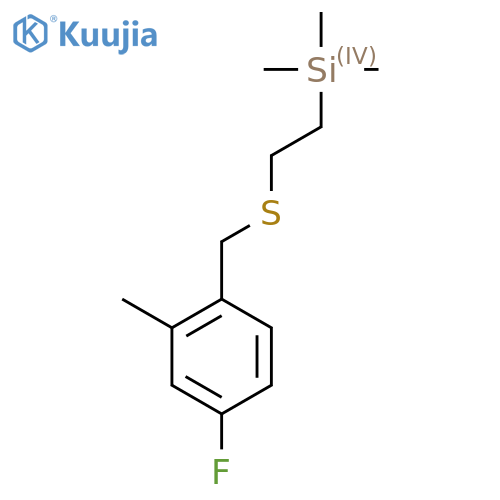

2138139-60-1 structure

商品名:(2-{(4-fluoro-2-methylphenyl)methylsulfanyl}ethyl)trimethylsilane

(2-{(4-fluoro-2-methylphenyl)methylsulfanyl}ethyl)trimethylsilane 化学的及び物理的性質

名前と識別子

-

- (2-{(4-fluoro-2-methylphenyl)methylsulfanyl}ethyl)trimethylsilane

- 2138139-60-1

- (2-{[(4-fluoro-2-methylphenyl)methyl]sulfanyl}ethyl)trimethylsilane

- EN300-1085526

-

- インチ: 1S/C13H21FSSi/c1-11-9-13(14)6-5-12(11)10-15-7-8-16(2,3)4/h5-6,9H,7-8,10H2,1-4H3

- InChIKey: XXHFVMPOYGGRME-UHFFFAOYSA-N

- ほほえんだ: S(CC1C=CC(=CC=1C)F)CC[Si](C)(C)C

計算された属性

- せいみつぶんしりょう: 256.11172654g/mol

- どういたいしつりょう: 256.11172654g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 203

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 25.3Ų

(2-{(4-fluoro-2-methylphenyl)methylsulfanyl}ethyl)trimethylsilane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1085526-10.0g |

(2-{[(4-fluoro-2-methylphenyl)methyl]sulfanyl}ethyl)trimethylsilane |

2138139-60-1 | 10g |

$5528.0 | 2023-06-10 | ||

| Enamine | EN300-1085526-5g |

(2-{[(4-fluoro-2-methylphenyl)methyl]sulfanyl}ethyl)trimethylsilane |

2138139-60-1 | 95% | 5g |

$3728.0 | 2023-10-27 | |

| Enamine | EN300-1085526-0.1g |

(2-{[(4-fluoro-2-methylphenyl)methyl]sulfanyl}ethyl)trimethylsilane |

2138139-60-1 | 95% | 0.1g |

$1131.0 | 2023-10-27 | |

| Enamine | EN300-1085526-1.0g |

(2-{[(4-fluoro-2-methylphenyl)methyl]sulfanyl}ethyl)trimethylsilane |

2138139-60-1 | 1g |

$1286.0 | 2023-06-10 | ||

| Enamine | EN300-1085526-1g |

(2-{[(4-fluoro-2-methylphenyl)methyl]sulfanyl}ethyl)trimethylsilane |

2138139-60-1 | 95% | 1g |

$1286.0 | 2023-10-27 | |

| Enamine | EN300-1085526-2.5g |

(2-{[(4-fluoro-2-methylphenyl)methyl]sulfanyl}ethyl)trimethylsilane |

2138139-60-1 | 95% | 2.5g |

$2520.0 | 2023-10-27 | |

| Enamine | EN300-1085526-0.25g |

(2-{[(4-fluoro-2-methylphenyl)methyl]sulfanyl}ethyl)trimethylsilane |

2138139-60-1 | 95% | 0.25g |

$1183.0 | 2023-10-27 | |

| Enamine | EN300-1085526-0.05g |

(2-{[(4-fluoro-2-methylphenyl)methyl]sulfanyl}ethyl)trimethylsilane |

2138139-60-1 | 95% | 0.05g |

$1080.0 | 2023-10-27 | |

| Enamine | EN300-1085526-0.5g |

(2-{[(4-fluoro-2-methylphenyl)methyl]sulfanyl}ethyl)trimethylsilane |

2138139-60-1 | 95% | 0.5g |

$1234.0 | 2023-10-27 | |

| Enamine | EN300-1085526-5.0g |

(2-{[(4-fluoro-2-methylphenyl)methyl]sulfanyl}ethyl)trimethylsilane |

2138139-60-1 | 5g |

$3728.0 | 2023-06-10 |

(2-{(4-fluoro-2-methylphenyl)methylsulfanyl}ethyl)trimethylsilane 関連文献

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

2138139-60-1 ((2-{(4-fluoro-2-methylphenyl)methylsulfanyl}ethyl)trimethylsilane) 関連製品

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量